Methyl 6-(bromomethyl)pyridazine-3-carboxylate

Catalog No.
S3307619
CAS No.
1688685-38-2
M.F
C7H7BrN2O2
M. Wt
231.049
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-(bromomethyl)pyridazine-3-carboxylate

CAS Number

1688685-38-2

Product Name

Methyl 6-(bromomethyl)pyridazine-3-carboxylate

IUPAC Name

methyl 6-(bromomethyl)pyridazine-3-carboxylate

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.049

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4H2,1H3

InChI Key

LWVHIQURFRFPMV-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN=C(C=C1)CBr

Solubility

not available

Methyl 6-(bromomethyl)pyridazine-3-carboxylate is characterized by the molecular formula C8H8BrN2O2 and a molecular weight of 231.05 g/mol. It features a pyridazine ring substituted with a bromomethyl group and a carboxylate ester. The compound is identified by its CAS number 1688685-38-2 and has a distinctive InChI key: LWVHIQURFRFPMV-UHFFFAOYSA-N .

, including:

  • Coupling Reactions: Methyl 6-(bromomethyl)pyridazine-3-carboxylate can undergo coupling reactions such as Suzuki or Heck reactions, which are commonly used to form more complex organic molecules.
  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, allowing for the introduction of various functional groups into the molecule.

While specific biological activities of methyl 6-(bromomethyl)pyridazine-3-carboxylate are not extensively documented, pyridazine derivatives often exhibit diverse biological properties. Compounds in this class have shown potential as:

  • Antimicrobial Agents: Some pyridazine derivatives have demonstrated antibacterial and antifungal activities.
  • Anticancer Agents: Certain derivatives are being explored for their ability to inhibit cancer cell growth.

The synthesis of methyl 6-(bromomethyl)pyridazine-3-carboxylate typically involves the following steps:

  • Formation of the Pyridazine Ring: The initial step may include cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Bromination: The introduction of the bromomethyl group can be achieved through bromination reactions using bromine or brominating agents.
  • Esterification: Finally, the carboxylic acid moiety is converted into an ester through reaction with methanol in the presence of acid catalysts .

Methyl 6-(bromomethyl)pyridazine-3-carboxylate finds potential applications in several areas:

  • Pharmaceutical Chemistry: Its structure allows for modifications that can lead to new pharmaceutical agents.
  • Material Science: The compound may be utilized in synthesizing novel materials with specific properties.
  • Chemical Research: It serves as an intermediate for further synthetic transformations in organic chemistry.

Methyl 6-(bromomethyl)pyridazine-3-carboxylate shares structural similarities with several other pyridazine derivatives. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Methyl 6-methoxypyridazine-3-carboxylate19194-96-80.92
Methyl 6-chloropyridazine-3-carboxylate1688685-38-20.90
Ethyl 5-methoxy-1H-pyrazole-3-carboxylateN/A0.85
Ethyl 6-hydroxypyridazine-3-carboxylate63001-31-00.90
Propyl 6-hydroxypyridazine-3-carboxylate63001-32-10.87

Uniqueness: Methyl 6-(bromomethyl)pyridazine-3-carboxylate is distinguished by its bromomethyl substitution, which can impart unique reactivity compared to its chloro or methoxy counterparts. This feature may enhance its utility in specific synthetic pathways or biological interactions.

XLogP3

0.6

Dates

Modify: 2023-08-19

Explore Compound Types